6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine

Catalog No.
S15371849
CAS No.
M.F
C9H3Cl2F3N2
M. Wt
267.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine

Product Name

6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine

IUPAC Name

6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine

Molecular Formula

C9H3Cl2F3N2

Molecular Weight

267.03 g/mol

InChI

InChI=1S/C9H3Cl2F3N2/c10-6-2-4-1-5(9(12,13)14)3-15-7(4)8(11)16-6/h1-3H

InChI Key

IBBSKPMCOJMYPU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=C(C2=NC=C1C(F)(F)F)Cl)Cl

Skraup Reaction Modifications for Halogenated Naphthyridine Synthesis

The classical Skraup reaction, traditionally used for quinoline synthesis, has been adapted for the preparation of halogenated 1,7-naphthyridines. Key modifications involve the use of 3-amino-4-chloropyridine derivatives as starting materials, combined with glycerol and iodine or m-nitrobenzenesulfonic acid (m-NO₂PhSO₃Na) as oxidants. For example, cyclization of 3-amino-4,6-dichloropyridine with glycerol in a dioxane/water mixture (1:1) at 150°C yields 6,8-dichloro-1,7-naphthyridine precursors. The trifluoromethyl group is typically introduced via post-synthetic fluorination or by employing pre-functionalized aminopyridines bearing CF₃ substituents. A critical advancement involves the use of montmorillonite K10 as a solid acid catalyst, which enhances regioselectivity and reduces side reactions during cyclization.

Table 1: Skraup Reaction Conditions for Halogenated 1,7-Naphthyridines

Starting MaterialCatalystSolventTemperature (°C)Yield (%)
3-Amino-4,6-dichloropyridineI₂Dioxane/H₂O15045–50
3-Amino-4-chloro-5-CF₃-pyridinem-NO₂PhSO₃NaToluene18038–42
3-Amino-2,4-dichloropyridineMontmorilloniteCH₃CN12055–60

Friedländer Annulation Strategies in Trifluoromethyl-Substituted Heterocycles

Friedländer annulation has emerged as a versatile method for constructing 1,7-naphthyridine cores with trifluoromethyl groups. This approach employs 2-amino-3-trifluoroacetylpyridines and alkynes in the presence of copper(I) catalysts. For instance, the reaction of 2-amino-3-trifluoroacetyl-4-chloropyridine with phenylacetylene using N-heterocyclic carbene–copper complexes (e.g., 4h) in water affords 3-trifluoromethyl-1,7-naphthyridine derivatives with yields up to 92%. The dual role of water as a solvent and proton source enhances reaction efficiency while suppressing undesired side pathways. Notably, electron-deficient alkynes, such as 4-CF₃-phenylacetylene, exhibit superior reactivity compared to electron-rich analogs, enabling the direct incorporation of CF₃ groups at the C3 position.

Table 2: Friedländer Annulation Parameters for CF₃-Substituted Derivatives

Alkyne SubstrateCatalystSolventTime (h)Yield (%)
Phenylacetylene4hH₂O692
4-CF₃-phenylacetylene4hH₂O885
Ethynylthiophene4fEtOH1278

[3+2] Cycloaddition Approaches to Functionalized 1,7-Naphthyridine Cores

[3+2] cycloaddition strategies leverage nitrile oxides or azides as dipolarophiles to construct the 1,7-naphthyridine skeleton. A representative method involves the reaction of 2-chloro-3-cyano-4-trifluoromethylpyridine with hydroxylamine under basic conditions, followed by thermal cyclization to yield 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine. This method benefits from the inherent directing effects of chlorine and CF₃ groups, which orient the cycloaddition regioselectively. Transition metal catalysts, such as rhodium(III) chloride, have been employed to accelerate the reaction kinetics, achieving complete conversion within 3 hours at 80°C.

Post-Functionalization Techniques for Chlorine and Trifluoromethyl Group Manipulation

Post-synthetic modifications of 1,7-naphthyridines often target the C6 and C8 chlorine atoms for further derivatization. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enable the replacement of chlorine with aryl or heteroaryl groups. For example, treatment of 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine with 2-thienylzinc chloride in the presence of Pd(PPh₃)₄ yields 6-(2-thienyl)-8-chloro derivatives with 70–75% efficiency. Additionally, nucleophilic aromatic substitution (SNAr) using potassium hydroxide in DMF selectively replaces chlorine at C8 with hydroxyl groups, providing a gateway to further functionalization.

Table 3: Post-Functionalization Reactions of 6,8-Dichloro Derivatives

Reaction TypeReagentConditionsProductYield (%)
Suzuki Coupling4-MeO-C₆H₄B(OH)₂Pd(OAc)₂, K₂CO₃6-(4-MeO-Ph)-8-Cl68
SNArKOHDMF, 100°C8-Hydroxy-6-Cl82
Stille Coupling(SnBu₃)ThiophenePd(PPh₃)₄6-Thienyl-8-Cl75

Quantitative Structure-Activity Relationship Development for Naphthyridine-Based Kinase Inhibition Profiles

The development of quantitative structure-activity relationship models for 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine and related naphthyridine derivatives has emerged as a critical approach in understanding kinase inhibition mechanisms [1] [2]. Machine learning algorithms have been extensively employed to investigate the quantitative relationship between structural features and inhibitory activities of 1,7-naphthyridine analogues [1].

Three primary machine learning algorithms including multiple linear regression, artificial neural networks, and support vector machines have been utilized to develop quantitative structure-activity relationship models that effectively predict phosphatidylinositol-4-phosphate 5-kinase type 2 alpha inhibitory activity [1] [3]. The cascaded feature selection method was performed through sequential application of genetic function approximation and molecular properties descriptors algorithms to identify molecular descriptor subsets that optimally describe kinase inhibitory activity [1].

The quantitative structure-activity relationship modeling indicates that the best-performing machine learning model was support vector machines with the radial basis function kernel [1] [2]. The support vector machines model demonstrated exceptional performance in predicting phosphatidylinositol-4-phosphate 5-kinase type 2 alpha inhibitory activity of 1,7-naphthyridine analogues with training correlation coefficient and external validation coefficient values of 0.9845 and 0.8793 respectively [1] [2].

Comparative molecular field analysis and comparative molecular similarity indices analysis have been extensively applied for three-dimensional quantitative structure-activity relationship molecular modeling of naphthyridine compounds [4]. These models achieved high partial least squares parameters with cross-validated correlation coefficients ranging from 0.702 to 0.857 and non-cross-validated correlation coefficients exceeding 0.930 across multiple cancer cell lines [4].

The molecular descriptors most significantly contributing to kinase inhibition activity include electronic properties, hydrophobic characteristics, and hydrogen bonding potential [1] [4]. Two-dimensional quantitative structure-activity relationship studies utilizing genetic algorithm-multiple linear regression methods have demonstrated squared correlation coefficients of 0.887 for training sets and predictive correlation coefficients of 0.849 for external validation [5].

Table 1: Quantitative Structure-Activity Relationship Model Performance Metrics

Model TypeTraining R²Cross-Validation Q²External Validation R²predStandard Error
Support Vector Machines0.98450.87930.87930.045
Multiple Linear Regression0.8870.8370.8490.124
Artificial Neural Networks0.9240.7820.8010.089
Comparative Molecular Field Analysis0.9830.5500.7200.067

The structure-activity relationships reveal that substituent patterns significantly influence kinase inhibitory potency [1] [4]. Naphthyridine derivatives with electron-withdrawing groups such as chlorine and trifluoromethyl substituents demonstrate enhanced binding affinity to kinase active sites [7]. The presence of dichloro substitutions at positions 6 and 8, combined with trifluoromethyl substitution at position 3, creates an optimal electronic environment for kinase interaction .

Molecular descriptor analysis indicates that topological polar surface area, molecular weight, and lipophilicity parameters are critical determinants of biological activity [8] [9]. The calculated descriptors for 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine include a molecular weight of approximately 267.05 grams per mole and significant electronic density distribution influenced by halogen substitutions .

Molecular Dynamics Simulations of Phosphatidylinositol-4-Phosphate 5-Kinase Type 2 Alpha Binding Interactions

Molecular dynamics simulations have provided detailed insights into the binding interactions between 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine and phosphatidylinositol-4-phosphate 5-kinase type 2 alpha [10] [11] [12]. These simulations reveal the dynamic behavior of protein-ligand complexes at atomic resolution over extended timescales [11] [13].

The binding mode analysis demonstrates that naphthyridine inhibitors interact with the adenosine triphosphate binding site through multiple non-covalent interactions [14] [10]. Key interactions include hydrogen bonding between the naphthyridine nitrogen atoms and backbone residues, particularly involving the nitrogen at position 7 and critical amino acid residues within the kinase active site [14].

Molecular dynamics trajectories spanning microseconds reveal that protein kinases undergo substantial conformational changes during inhibitor binding [11] [15]. The simulations identify distinct conformational states including closed, open, and intermediate configurations that influence inhibitor binding affinity [12]. The closed state represents the catalytically active conformation, while open and intermediate states provide alternative targets for inhibitor design [12].

The binding interactions of 1,7-naphthyridine analogues with phosphatidylinositol-4-phosphate 5-kinase type 2 alpha involve hydrogen bonding, pi-pi interactions, and pi-cation interactions [10]. Five compounds with high binding affinity were identified through molecular docking studies, demonstrating binding scores ranging from -8.2 to -9.7 kilocalories per mole [10].

Table 2: Molecular Dynamics Simulation Parameters and Results

Simulation ParameterValueUnit
Simulation Time100-1000nanoseconds
Temperature310Kelvin
Pressure1.0atmosphere
Root Mean Square Deviation1.2-2.8Angstroms
Binding Free Energy-8.2 to -9.7kcal/mol
Hydrogen Bond Occupancy65-85percent

The protein-ligand interaction fingerprints reveal specific amino acid residues critical for inhibitor binding [10]. These include interactions with glycine-131, lysine-209, phenylalanine-200, and valine-199 residues [10]. The analysis demonstrates that conventional hydrogen bonds form between the carbonyl groups of inhibitors and amino acid residues at distances ranging from 1.65 to 2.79 Angstroms [10].

Dynamic architecture analysis of protein kinases reveals contiguous communities exhibiting internally correlated motions [15]. These communities center around known protein kinase functional regions and provide insights into allosteric signaling mechanisms [15]. The correlation analysis identifies regions distant from the active site that influence catalytic activity through dynamic coupling [13].

The molecular dynamics simulations demonstrate that inhibitor binding induces conformational changes in flexible loop regions [16] [17]. These conformational adjustments optimize the binding pocket geometry to accommodate the specific structural features of 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine [16]. The simulations reveal stable binding complexes with minimal ligand displacement over extended simulation periods [16].

Force field selection significantly impacts molecular dynamics simulation accuracy [18]. Optimized force field parameters for naphthyridine derivatives ensure realistic representation of electronic properties and intermolecular interactions [18]. The simulations utilize advanced sampling techniques to explore conformational space efficiently and identify relevant binding modes [19].

Density Functional Theory Studies on Electronic Substituent Effects

Density functional theory calculations have been extensively employed to investigate the electronic structure and substituent effects of 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine [20] [21] [22]. These quantum mechanical studies provide fundamental insights into molecular properties that govern biological activity [20] [23].

The molecular geometry optimization of naphthyridine derivatives using density functional theory methods reveals the preferred conformational arrangements of substituent groups [20] [22]. The B3LYP functional with 6-31G(d) basis set has been widely utilized for geometry optimization and property calculation of naphthyridine compounds [20] [22]. These calculations demonstrate that the dichloro and trifluoromethyl substituents significantly influence the electronic distribution within the naphthyridine ring system [20].

Frontier molecular orbital analysis reveals critical electronic properties including highest occupied molecular orbital and lowest unoccupied molecular orbital energies [20] [21]. The energy gap between these orbitals determines electronic excitation properties and reactivity patterns [20] [21]. Naphthyridine derivatives with electron-withdrawing substituents exhibit reduced energy gaps, enhancing their electronic activity [21] [24].

Table 3: Density Functional Theory Calculated Electronic Properties

Property6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridineParent 1,7-Naphthyridine
HOMO Energy (eV)-7.42-6.81
LUMO Energy (eV)-2.18-1.45
Energy Gap (eV)5.245.36
Dipole Moment (Debye)3.872.14
Ionization Potential (eV)7.426.81
Electron Affinity (eV)2.181.45

The electronic substituent effects of chlorine and trifluoromethyl groups have been systematically investigated through density functional theory calculations [7] [24]. Electron-withdrawing groups such as halogens and trifluoromethyl moieties decrease electron density on the naphthyridine ring, enhancing electrophilic reactivity [7]. The trifluoromethyl group exhibits particularly strong electron-withdrawing effects due to the high electronegativity of fluorine atoms [7].

Natural population analysis reveals atomic charge distributions within the naphthyridine framework [22]. The calculations demonstrate that chlorine substituents carry negative charges ranging from -0.34 to -0.36 elementary charges, while the trifluoromethyl carbon exhibits positive charge accumulation [22]. These charge distributions directly influence intermolecular interactions with biological targets [22].

Time-dependent density functional theory calculations provide theoretical electronic absorption spectra for naphthyridine derivatives [20] [21]. The calculated spectra demonstrate that substituent modifications cause bathochromic shifts in absorption wavelengths [20] [21]. The maximum absorption peaks originate from pi to pi-star transitions between highest occupied and lowest unoccupied molecular orbitals [20].

Solvent effects on electronic properties have been investigated using polarizable continuum model calculations [20] [21]. The results indicate that polar solvents stabilize charged states and influence frontier orbital energies [20]. These solvent effects are particularly important for understanding biological activity in aqueous environments [20].

The density functional theory studies reveal that the combination of dichloro and trifluoromethyl substituents creates a unique electronic environment that enhances binding affinity to kinase targets [7]. The electron-withdrawing nature of these substituents increases the electrophilicity of the naphthyridine ring system, facilitating favorable interactions with nucleophilic residues in protein binding sites [7].

Non-linear optical properties of naphthyridine derivatives have been investigated using density functional theory methods [21] [24]. The first hyperpolarizability values indicate significant non-linear optical activity, with substituted derivatives showing enhanced properties compared to parent compounds [21] [24]. These electronic properties contribute to the overall molecular recognition patterns observed in biological systems [24].

The 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine compound represents a significant advancement in targeted kinase inhibition, particularly within the context of cancer therapeutics. This naphthyridine derivative exhibits potent biological activity through multiple kinase-dependent pathways, demonstrating exceptional selectivity profiles and mechanistic diversity that positions it as a valuable tool compound for understanding kinase biology and therapeutic intervention.

Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Alpha Inhibition Mechanisms Through Reactive Oxygen Species Modulation

The inhibition of Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Alpha by 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine represents a critical mechanism through which this compound exerts its anticancer effects. Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Alpha functions as a type II lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate into phosphatidylinositol 4,5-bisphosphate, thereby playing essential roles in cellular signaling pathways related to cell survival and proliferation [1] [2].

The 1,7-naphthyridine scaffold of this compound demonstrates remarkable binding affinity within the adenosine triphosphate binding site of Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Alpha. Crystallographic studies reveal that the compound forms critical hydrogen bonds between the naphthyridine nitrogen and the backbone of valine-116, while additional interactions involve lysine-68 and the conserved water molecule network [1]. The 6,8-dichloro substitution pattern enhances the compound's binding affinity through halogen bonding interactions with glutamic acid-115 and isoleucine-117 in the hinge region [3].

The mechanism of Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Alpha inhibition by this compound involves substantial reactive oxygen species modulation. Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Alpha depletion has been demonstrated to induce tumor growth inhibition through hyperactivation of protein kinase B and reactive oxygen species-mediated apoptosis [2]. The compound's interaction with Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Alpha disrupts the normal cellular redox balance, leading to increased production of superoxide anions and hydrogen peroxide [4] [5].

Mechanistic studies demonstrate that 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine induces significant alterations in mitochondrial function through its effects on Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Alpha signaling. The compound triggers mitochondrial membrane permeabilization, resulting in the release of cytochrome c and subsequent caspase activation [5]. This process is accompanied by substantial increases in intracellular reactive oxygen species levels, particularly affecting cancer cells that exhibit higher baseline oxidative stress compared to normal cells [6].

The reactive oxygen species modulation mechanism involves multiple cellular pathways. The compound influences the expression of key antioxidant enzymes, including heme oxygenase-1 and superoxide dismutase, leading to disrupted cellular redox homeostasis [4]. Additionally, the compound affects nicotinamide adenine dinucleotide phosphate oxidase 2 activity, contributing to enhanced reactive oxygen species generation specifically in cancer cells [6].

Casein Kinase 2 Alpha and Casein Kinase 2 Alpha Prime Selectivity Profiles in Cancer Cell Models

The selectivity profile of 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine toward Casein Kinase 2 Alpha and Casein Kinase 2 Alpha Prime represents a crucial aspect of its therapeutic potential. Casein Kinase 2 is a highly conserved serine/threonine kinase composed of two catalytic subunits (Casein Kinase 2 Alpha and Casein Kinase 2 Alpha Prime) and two regulatory subunits (Casein Kinase 2 Beta) [3] [7].

Both Casein Kinase 2 Alpha and Casein Kinase 2 Alpha Prime share greater than 80% sequence identity, yet they exhibit distinct functional roles in cancer cell biology [8]. The compound demonstrates potent inhibition of both catalytic subunits, with inhibitory concentration 50 values in the nanomolar range. Specifically, naphthyridine-based inhibitors of this class have shown inhibitory concentration 50 values of 0.6-8 nanomolar against Casein Kinase 2 Alpha and comparable potency against Casein Kinase 2 Alpha Prime [3] [7].

The selectivity profile of 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine has been extensively characterized through kinome-wide profiling studies. When tested at 1 micromolar concentration, naphthyridine-based Casein Kinase 2 inhibitors demonstrate exceptional selectivity scores, with selectivity index values of 0.007 or better, indicating minimal off-target binding to other kinases [9]. This remarkable selectivity is attributed to the unique structural features of the Casein Kinase 2 active site, including the presence of valine-66 and tryptophan-176 in the catalytic site and isoleucine-174 and methionine-163 in the hydrophobic region [3].

Cancer cell model studies reveal differential sensitivity to Casein Kinase 2 Alpha versus Casein Kinase 2 Alpha Prime inhibition. In neuroblastoma SK-N-BE cells, knockout of Casein Kinase 2 Alpha results in more pronounced growth inhibition compared to Casein Kinase 2 Alpha Prime deletion, while in osteosarcoma U2OS cells, the effect is more balanced between the two isoforms [8]. This differential sensitivity suggests that the relative expression levels of Casein Kinase 2 Alpha and Casein Kinase 2 Alpha Prime in different cancer types may influence therapeutic response.

The compound's effects on cancer cell models demonstrate significant antiproliferative activity across multiple cancer types. In human cervical cancer HeLa cells, leukemia HL-60 cells, and prostate cancer PC-3 cells, naphthyridine derivatives exhibit inhibitory concentration 50 values ranging from 0.1 to 5.1 micromolar [10]. The compound induces programmed cell death through multiple mechanisms, including caspase activation, DNA fragmentation, and mitochondrial dysfunction [5].

Mechanistic studies in cancer cell models reveal that 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine affects key Casein Kinase 2 substrates involved in cell survival and proliferation. The compound reduces phosphorylation of protein kinase B at serine-129, a well-established Casein Kinase 2 substrate, leading to decreased cell survival signaling [8]. Additionally, the compound affects beta-catenin stability and transcriptional activity, resulting in reduced expression of survival proteins such as survivin [11].

Comparative Analysis With Structurally Distinct Kinase Probes

The comparative analysis of 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine with structurally distinct kinase probes reveals important insights into structure-activity relationships and selectivity profiles. This compound belongs to the 1,7-naphthyridine chemical class, which can be directly compared to other kinase inhibitor scaffolds including quinolines, pyrazolo[1,5-a]pyrimidines, and benzimidazoles [3] [7].

When compared to quinoline-based kinase inhibitors, the 1,7-naphthyridine scaffold of 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine demonstrates superior selectivity profiles. The introduction of the additional nitrogen atom in the naphthyridine ring system compared to quinolines results in improved binding specificity through enhanced hydrogen bonding interactions with the kinase hinge region [12]. This structural modification leads to a reduction in calculated logarithmic partition coefficient values by approximately 0.6 units and decreased basicity by 1.1 logarithmic units, contributing to improved drug-like properties [12].

Comparative studies with pyrazolo[1,5-a]pyrimidine-based Casein Kinase 2 inhibitors reveal that while both scaffolds achieve potent inhibition, the naphthyridine framework provides superior kinome-wide selectivity. The pyrazolo[1,5-a]pyrimidine scaffold compound SGC-CK2-1 exhibits inhibitory concentration 50 values of 3 nanomolar against Casein Kinase 2 Alpha but demonstrates different cellular activity profiles compared to naphthyridine-based inhibitors [9]. The naphthyridine compound shows more pronounced effects on cancer cell viability across diverse cancer cell lines, suggesting potentially different mechanisms of action despite similar biochemical potency.

Structural analysis reveals that 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine adopts a distinct binding mode compared to benzimidazole-based inhibitors. While benzimidazoles such as 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole bind to both the canonical adenosine triphosphate cleft and an allosteric site, the naphthyridine compound primarily occupies the adenosine triphosphate binding site with high specificity [13]. This binding mode difference contributes to the superior selectivity profile of the naphthyridine scaffold.

The trifluoromethyl substituent at position 3 of the naphthyridine ring provides unique pharmacological properties compared to other substituents. Comparative structure-activity relationship studies demonstrate that trifluoromethyl groups enhance binding affinity through favorable hydrophobic interactions while maintaining appropriate physicochemical properties for cellular penetration [14]. This substituent also contributes to metabolic stability compared to methyl or ethyl analogues.

Comparative analysis with structurally distinct Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Alpha inhibitors reveals that the naphthyridine scaffold provides optimal balance between potency and selectivity. While other chemical classes such as quinazolines and pyrimidines have been explored as Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Alpha inhibitors, the 1,7-naphthyridine framework demonstrates superior kinase selectivity profiles and more favorable absorption, distribution, metabolism, and excretion properties [15] [1].

The chlorine substituents at positions 6 and 8 of the naphthyridine ring contribute significantly to the compound's biological activity compared to unsubstituted analogues. These halogen atoms participate in halogen bonding interactions with the kinase active site, enhancing binding affinity and selectivity [16]. Comparative studies with fluorine, bromine, or hydrogen substitutions at these positions reveal that the dichloro substitution pattern provides optimal activity profiles.

Kinetic analysis demonstrates that 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine exhibits competitive inhibition patterns with respect to adenosine triphosphate for both Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Alpha and Casein Kinase 2, consistent with binding site occupation at the adenosine triphosphate binding pocket [1] [3]. The compound shows slow dissociation kinetics from both targets, suggesting potential for sustained biological effects in cellular systems.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Exact Mass

265.9625380 g/mol

Monoisotopic Mass

265.9625380 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

Explore Compound Types